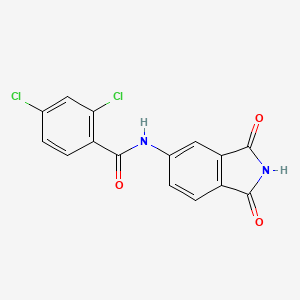
Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is an aromatic compound characterized by the presence of two chlorine atoms and a benzamide group attached to an isoindoline-1,3-dione scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2,4-dichloroaniline with phthalic anhydride in the presence of a suitable catalyst, such as silica-supported niobium complex, under reflux conditions in a solvent mixture of isopropanol and water . The reaction yields the desired product with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)benzamide: Lacks the chlorine substituents, leading to different reactivity and biological activity.
2,4-Dichlorobenzamide: Lacks the isoindoline-1,3-dione moiety, resulting in different chemical properties and applications.
Phthalimide derivatives: Share the isoindoline-1,3-dione scaffold but differ in the substituents on the aromatic ring.
Uniqueness
2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the combination of the isoindoline-1,3-dione scaffold and the dichlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
312928-65-7 |
|---|---|
Fórmula molecular |
C15H8Cl2N2O3 |
Peso molecular |
335.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22) |
Clave InChI |
LRQQNUBXXNKBMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


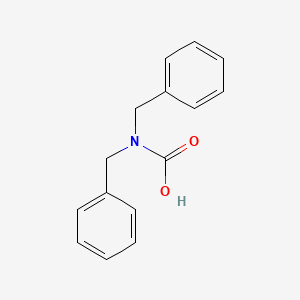
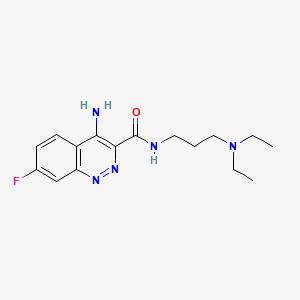

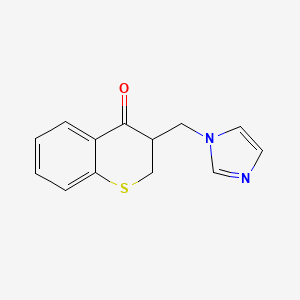



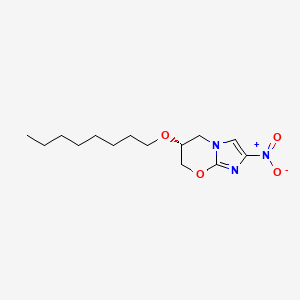
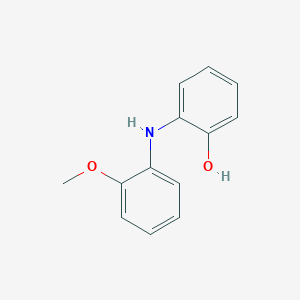


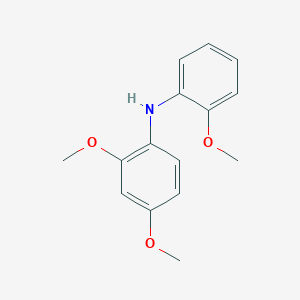
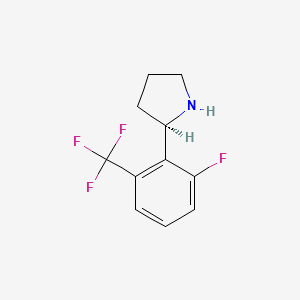
![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
